Benzenamine, N-methyl-2-[(4-methylphenyl)sulfonyl]-
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Overview
Description
Benzenamine, N-methyl-2-[(4-methylphenyl)sulfonyl]- is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenamine group, a methyl group, and a sulfonyl group attached to a methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-methyl-2-[(4-methylphenyl)sulfonyl]- typically involves the reaction of N-methylbenzenamine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of Benzenamine, N-methyl-2-[(4-methylphenyl)sulfonyl]- follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-methyl-2-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
Benzenamine, N-methyl-2-[(4-methylphenyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-methyl-2-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The compound may also interact with cellular pathways involved in signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, N-[(4-methylphenyl)methylene]-
- Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-
- Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-
Uniqueness
Benzenamine, N-methyl-2-[(4-methylphenyl)sulfonyl]- is unique due to the presence of both a sulfonyl group and a methyl group on the aromatic ring. This structural feature imparts distinct chemical properties, such as increased polarity and the ability to participate in specific chemical reactions that are not possible with other similar compounds.
Properties
CAS No. |
53973-85-6 |
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Molecular Formula |
C14H15NO2S |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
N-methyl-2-(4-methylphenyl)sulfonylaniline |
InChI |
InChI=1S/C14H15NO2S/c1-11-7-9-12(10-8-11)18(16,17)14-6-4-3-5-13(14)15-2/h3-10,15H,1-2H3 |
InChI Key |
NHAFLMMJTMHROE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2NC |
Origin of Product |
United States |
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